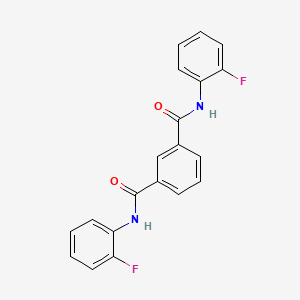
N,N'-bis(2-fluorophenyl)isophthalamide
Vue d'ensemble
Description
N,N’-bis(2-fluorophenyl)isophthalamide is a chemical compound with the molecular formula C20H14F2N2O2 and a molecular weight of 352.344 g/mol It is characterized by the presence of two fluorophenyl groups attached to an isophthalamide core
Méthodes De Préparation
The synthesis of N,N’-bis(2-fluorophenyl)isophthalamide typically involves the reaction of isophthaloyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow processes can enhance the efficiency and scalability of the production.
Analyse Des Réactions Chimiques
N,N’-bis(2-fluorophenyl)isophthalamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations would depend on the desired outcome.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions vary based on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N,N’-bis(2-fluorophenyl)isophthalamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its fluorinated aromatic rings may enhance binding affinity and specificity in biological systems.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or diagnostic agents, is ongoing. The compound’s ability to interact with biological targets makes it a candidate for further investigation.
Mécanisme D'action
The mechanism of action of N,N’-bis(2-fluorophenyl)isophthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups can enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding. The isophthalamide core provides a rigid scaffold that can position the fluorophenyl groups optimally for target binding. The exact pathways and molecular targets involved would depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
N,N’-bis(2-fluorophenyl)isophthalamide can be compared with other similar compounds, such as:
N,N’-bis(2-chlorophenyl)isophthalamide: This compound has chlorine atoms instead of fluorine atoms on the phenyl rings. The presence of chlorine can alter the compound’s reactivity and binding properties.
N,N’-bis(2-bromophenyl)isophthalamide: Similar to the chlorinated analog, this compound has bromine atoms, which can further influence its chemical and biological behavior.
N,N’-bis(2-methylphenyl)isophthalamide: The methyl groups in this compound can affect its hydrophobicity and steric interactions compared to the fluorinated version.
The uniqueness of N,N’-bis(2-fluorophenyl)isophthalamide lies in the presence of fluorine atoms, which can significantly impact its chemical reactivity, stability, and biological interactions .
Propriétés
IUPAC Name |
1-N,3-N-bis(2-fluorophenyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N2O2/c21-15-8-1-3-10-17(15)23-19(25)13-6-5-7-14(12-13)20(26)24-18-11-4-2-9-16(18)22/h1-12H,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMBMIKWVLIQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


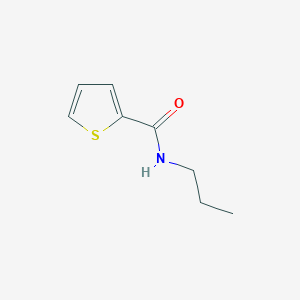
![2-chloro-N-[(E)-1-phenylbutan-2-ylideneamino]benzamide](/img/structure/B3845392.png)
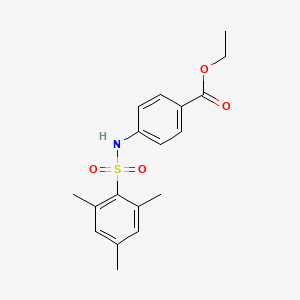

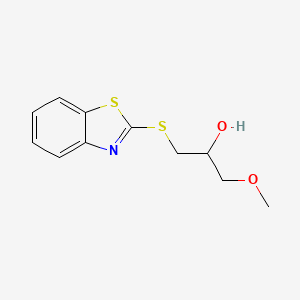
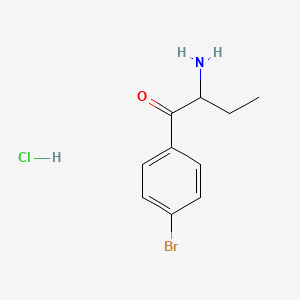

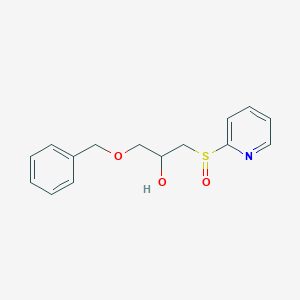
![2-[2-[4-[(4-Phenylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3845444.png)
![ETHYL 5,5-DIMETHYL-2,3-DIOXO-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-1-CARBOXYLATE](/img/structure/B3845445.png)
![4-(1,15,15-Trimethyl-3-azatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaen-10-yl)morpholine](/img/structure/B3845446.png)
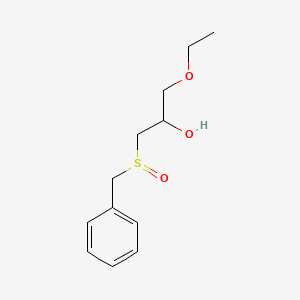
![N-[4-(BENZYLOXY)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B3845486.png)
![2-[2-[4-[(4-Chloro-3-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3845494.png)
